molecular formula C27H25NO4 B8024010 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)benzoic acid

2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)benzoic acid

Cat. No.: B8024010
M. Wt: 427.5 g/mol
InChI Key: DZLBAMQOCDMXPH-UHFFFAOYSA-N
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Description

2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperidine ring, which is further connected to a benzoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)benzoic acid typically involves multiple steps:

    Fmoc Protection: The piperidine ring is first protected with the Fmoc group using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The protected piperidine is then coupled with benzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base like piperidine.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Coupling: DCC and DMAP in dichloromethane (DCM) are typical reagents.

Major Products

    Deprotection: Yields the free amine form of the piperidine derivative.

    Substitution: Depending on the substituents introduced, various substituted benzoic acids can be formed.

Scientific Research Applications

2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)benzoic acid is widely used in scientific research, particularly in:

    Peptide Synthesis: As a protecting group for amines, it facilitates the stepwise synthesis of peptides.

    Medicinal Chemistry: Used in the design and synthesis of pharmaceutical compounds.

    Bioconjugation: Employed in the modification of biomolecules for various applications in biotechnology.

Mechanism of Action

The primary function of 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)benzoic acid is to protect amine groups during chemical reactions. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid
  • 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)acetic acid

Uniqueness

Compared to similar compounds, 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)benzoic acid offers unique advantages in peptide synthesis due to its stability and ease of deprotection. Its benzoic acid moiety also provides additional functionalization options, making it versatile for various chemical applications.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c29-26(30)24-12-6-1-7-19(24)18-13-15-28(16-14-18)27(31)32-17-25-22-10-4-2-8-20(22)21-9-3-5-11-23(21)25/h1-12,18,25H,13-17H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLBAMQOCDMXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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